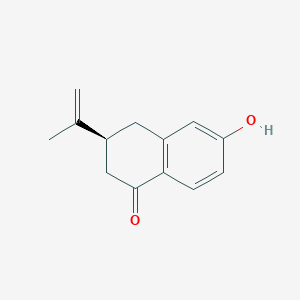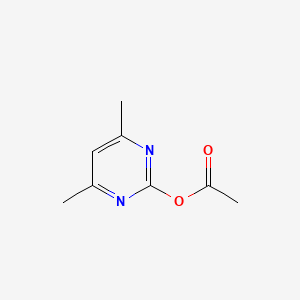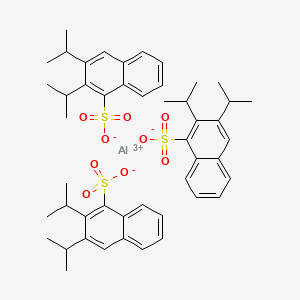
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a biphenyl group and multiple methoxy groups attached to the isoquinoline and benzodiazepine rings
Métodos De Preparación
The synthesis of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves several steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Isoquinoline Ring: The isoquinoline ring is synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Biphenyl Group: The biphenyl group is introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Methoxylation: The methoxy groups are introduced through methylation reactions using methyl iodide and a base such as potassium carbonate.
Cyclization to Form the Benzodiazepine Ring: The final step involves the cyclization of the intermediate compound to form the benzodiazepine ring, typically using a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Análisis De Reacciones Químicas
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced form, potentially altering its pharmacological properties.
Hydrolysis: Acidic or basic hydrolysis can cleave the methoxy groups, leading to the formation of hydroxyl derivatives.
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may interact with GABA receptors in the central nervous system, leading to anxiolytic or sedative effects. Additionally, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
6-(4-Biphenylyl)-2,3,4,12,13-pentamethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine can be compared with other similar compounds, such as:
6-(4-Biphenylyl)-2-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: This compound has a similar structure but with chloro and dimethoxy groups instead of pentamethoxy groups.
6-(4-Biphenylyl)-3-chloro-12,13-dimethoxy-9,10-dihydro-7H-isoquino(2,1-d)(1,4)benzodiazepine: Another similar compound with a chloro group at a different position.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
82802-94-6 |
|---|---|
Fórmula molecular |
C34H34N2O5 |
Peso molecular |
550.6 g/mol |
Nombre IUPAC |
2,3,4,12,13-pentamethoxy-6-(4-phenylphenyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C34H34N2O5/c1-37-28-17-24-15-16-36-20-27(23-13-11-22(12-14-23)21-9-7-6-8-10-21)35-31-26(32(36)25(24)18-29(28)38-2)19-30(39-3)33(40-4)34(31)41-5/h6-14,17-19,32H,15-16,20H2,1-5H3 |
Clave InChI |
WIUJZGWUYXSHFM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C3C4=CC(=C(C(=C4N=C(CN3CCC2=C1)C5=CC=C(C=C5)C6=CC=CC=C6)OC)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Chloro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B13790273.png)





![(1S,5R,11R,13R,14R,16R,17R,18S,19S)-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-13,19-diol](/img/structure/B13790310.png)



![(4S,5S,9R)-2,2,4-trimethyl-8-methylidene-1,3-dioxaspiro[4.4]nonan-9-ol](/img/structure/B13790349.png)

